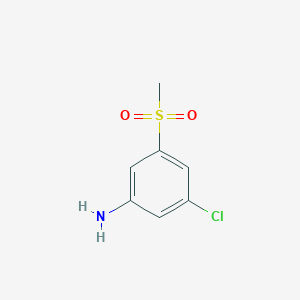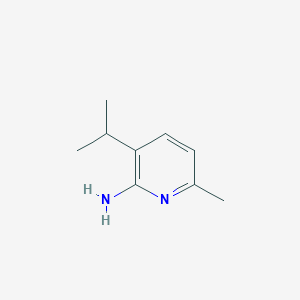![molecular formula C11H14BrN3O2 B13979304 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
- 8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide
- 8-oxa-2-azaspiro[4.5]decane
Comparison: Compared to similar compounds, 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the bromine atom in the pyrimidine ring, which can significantly influence its reactivity and interactions with other molecules. The spirocyclic structure also imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14BrN3O2 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
8-(5-bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-7-13-10(14-8-9)15-3-1-11(2-4-15)16-5-6-17-11/h7-8H,1-6H2 |
InChI Key |
APVQNXSPTAYPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



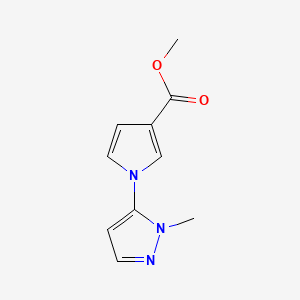
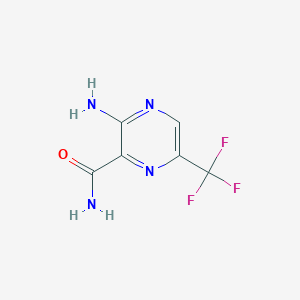

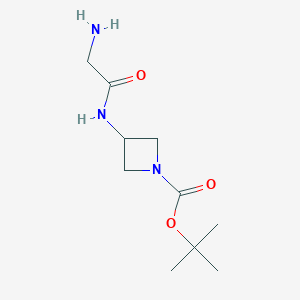

![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
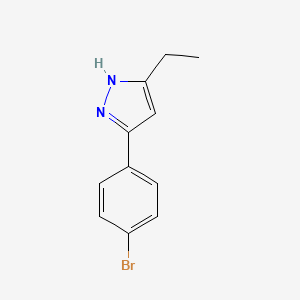
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


